molecular formula C16H34O2 B3274828 (R)-1,2-Hexadecanediol CAS No. 61490-71-9

(R)-1,2-Hexadecanediol

Cat. No.: B3274828
CAS No.: 61490-71-9
M. Wt: 258.44 g/mol
InChI Key: BTOOAFQCTJZDRC-MRXNPFEDSA-N
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Description

®-1,2-Hexadecanediol is a chiral diol with the molecular formula C16H34O2. It is a long-chain aliphatic alcohol with two hydroxyl groups located at the first and second carbon atoms. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1,2-Hexadecanediol can be synthesized through several methods. One common approach involves the reduction of hexadecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents under controlled temperature conditions.

Industrial Production Methods: In industrial settings, ®-1,2-Hexadecanediol is often produced via catalytic hydrogenation of hexadecanedioic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: ®-1,2-Hexadecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form hexadecanedioic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to hexadecanol using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or THF.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products:

    Oxidation: Hexadecanedioic acid.

    Reduction: Hexadecanol.

    Substitution: Halogenated or sulfonated derivatives of ®-1,2-Hexadecanediol.

Scientific Research Applications

®-1,2-Hexadecanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: It is used in the formulation of topical creams and ointments due to its moisturizing properties.

    Industry: ®-1,2-Hexadecanediol is utilized in the production of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of ®-1,2-Hexadecanediol primarily involves its interaction with lipid membranes. The hydroxyl groups facilitate hydrogen bonding with lipid molecules, enhancing the compound’s ability to integrate into lipid bilayers. This property is particularly useful in drug delivery systems, where ®-1,2-Hexadecanediol helps in the encapsulation and controlled release of active pharmaceutical ingredients.

Comparison with Similar Compounds

    1,2-Octadecanediol: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.

    1,2-Dodecanediol: Shorter chain length, resulting in different physical properties and solubility.

    1,2-Decanediol: Even shorter chain length, often used in different applications due to its distinct properties.

Uniqueness: ®-1,2-Hexadecanediol stands out due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring both solubility in water and integration into lipid membranes.

Properties

IUPAC Name

(2R)-hexadecane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOAFQCTJZDRC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313542
Record name (2R)-1,2-Hexadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61490-71-9
Record name (2R)-1,2-Hexadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2-Hexadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The bioconversion of 1,2-hexadecanediol was tested following the procedures set forth in Example 24. This substrate was tested to demonstrate the ability to form a (ω,ω-1)-dihydroxy fatty acid. Recovery was 0.138 g from 0.253 g starting material (54.5% recovery). NMR shows the 1,2-diol to be unchanged, as expected from olefin studies. But, interestingly, CH3 oxidation to the 15,16-dihydroxyhexadecanoic acid was lower than seen with octadecene, because the starting material was solid. Conversion was only about 30%. Some fatty unsaturation and minor polypropylene glycol were also seen. Since the NMR results were fairly convincing, no GC/MS analysis was performed.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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